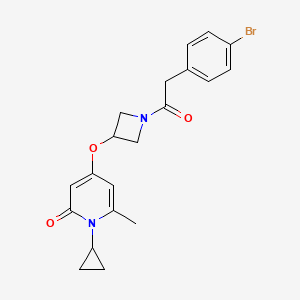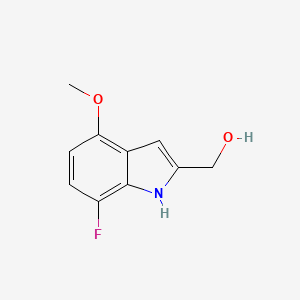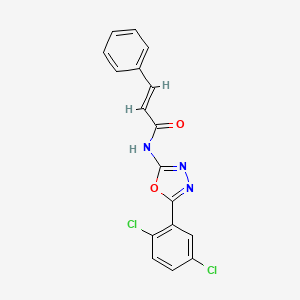![molecular formula C15H10ClFN2O2S B2557162 5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione CAS No. 1048675-91-7](/img/structure/B2557162.png)
5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione, also known as CPFD, is a synthetic compound that belongs to the class of thiazolidinediones. CPFD has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds similar to 5-[(4-Chlorophenyl)amino]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione have been synthesized and shown to possess antibacterial activity. For instance, a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones exhibited good to excellent antibacterial activity, particularly those with pyridine or piperazine moieties, and some also showed good antifungal activity (Mohanty et al., 2015). Another study reported the synthesis of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, which demonstrated significant antibacterial activity and were non-toxic at concentrations close to their antibacterial effect (Trotsko et al., 2018).
Anticancer Activity
A compound featuring the thiazolidine-2,4-dione moiety was synthesized and tested for its in vitro anticancer activity against the MCF-7 human breast cancer cell line. The compound showed promising results in inhibiting the topoisomerase-I enzyme, indicating its potential as an anticancer agent (Kumar & Sharma, 2022). Another related compound demonstrated cytotoxic effects with an IC50 of 42.30 µM and was found to be a good anti-inflammatory agent, further highlighting the diverse biological activities of these compounds (Uwabagira & Sarojini, 2019).
properties
IUPAC Name |
5-(4-chloroanilino)-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-9-1-5-11(6-2-9)18-13-14(20)19(15(21)22-13)12-7-3-10(17)4-8-12/h1-8,13,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRLHHUYWODRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2557079.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B2557080.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2557083.png)

![N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2557086.png)
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2557087.png)
![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)
![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)